3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the purine and triazine families, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common approach is the condensation of phenacyl chloride with a suitable purine derivative under controlled conditions. The reaction may require the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
This compound has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Uniqueness: 3,4,7,9-Tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione stands out due to its unique phenacyl group, which imparts distinct chemical and biological properties compared to its octyl and propyl analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3,4,7,9-tetramethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-11-12(2)25-15-16(22(3)19(28)23(4)17(15)27)20-18(25)24(21-11)10-14(26)13-8-6-5-7-9-13/h5-9,12H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBXBBMCCJPYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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